N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide
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Overview
Description
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of propanamide and features a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with propanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)propanamide
- 2-Chloro-N-(2-methylphenyl)propanamide
- N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and oxo functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
865284-50-0 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-10(15)14-12(13)11(16)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3,(H,14,15) |
InChI Key |
INNBBXTZRFBPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)C1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
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